6-Methoxyquinolin-4-OL
Overview
Description
6-Methoxyquinolin-4-OL is an organic compound with the molecular formula C10H9NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by a methoxy group (-OCH3) attached to the sixth position and a hydroxyl group (-OH) attached to the fourth position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It’s known that the compound forms an ion-pair complex with bio-active molecules, which is crucial for understanding the interactions between bioactive molecules and receptor interactions .
Mode of Action
The mode of action of 6-Methoxyquinolin-4-OL involves the formation of an ion-pair complex. The compound is synthesized by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature . The theoretical computation allows for the prediction and visualization of ionic interactions, which explains the complex’s stability .
Biochemical Pathways
The compound is used as a precursor in the synthesis of various derivatives, including fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, inhibitors of bacterial dna gyrase and topoisomerase, and cobalt-based ternary metal-organic complex as single-ion magnets .
Pharmacokinetics
The compound is known to be stable, with a modest energy gap between homo and lumo .
Result of Action
Some derivatives of this compound have shown promise in anticancer applications.
Action Environment
The compound’s synthesis involves an ion-pair reaction at room temperature, suggesting that temperature could be a factor in its stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules in the context of its role as a precursor in the synthesis of other compounds . The nature of these interactions is largely dependent on the specific synthesis process and the resulting compound.
Cellular Effects
Given its role as a precursor in the synthesis of various compounds, it can be inferred that its cellular effects would be largely dependent on the properties of the resulting compound .
Molecular Mechanism
It is known to participate in the synthesis of various compounds, suggesting that it may interact with biomolecules, inhibit or activate enzymes, and influence gene expression as part of these processes .
Temporal Effects in Laboratory Settings
Given its role as a precursor in the synthesis of various compounds, it can be inferred that its effects may change over time depending on the stability, degradation, and long-term effects of the resulting compound .
Dosage Effects in Animal Models
Given its role as a precursor in the synthesis of various compounds, it can be inferred that its effects would vary depending on the dosage and the properties of the resulting compound .
Metabolic Pathways
Given its role as a precursor in the synthesis of various compounds, it can be inferred that it may interact with various enzymes and cofactors and influence metabolic flux or metabolite levels as part of these processes .
Transport and Distribution
Given its role as a precursor in the synthesis of various compounds, it can be inferred that its transport and distribution would be influenced by the properties of the resulting compound .
Subcellular Localization
Given its role as a precursor in the synthesis of various compounds, it can be inferred that its localization and activity may be influenced by any targeting signals or post-translational modifications associated with the resulting compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinolin-4-OL typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline.
Hydroxylation: The hydroxylation of 6-methoxyquinoline can be achieved using various oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Reaction Conditions: The reaction is typically carried out in an aqueous medium at a temperature range of 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the compound into 6-methoxyquinolin-4-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinolin-4-one derivatives.
Reduction: 6-Methoxyquinolin-4-amine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Methoxyquinolin-4-OL has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Methoxyquinolin-4-OL can be compared with other quinoline derivatives:
6-Methoxyquinoline: Lacks the hydroxyl group at the fourth position, making it less reactive in certain chemical reactions.
6-Methylquinolin-4-OL: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Quinoline: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: this compound is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
6-methoxy-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTLXJLNIDCHKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929917 | |
Record name | 6-Methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-72-2, 23432-39-5 | |
Record name | 13788-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 23432-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxyquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30929917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxyquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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